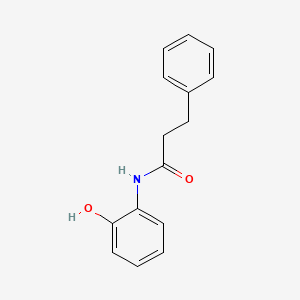

N-(2-hydroxyphenyl)-3-phenylpropanamide

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C15H15NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |

InChI Key |

QQGJTQIOLXPXMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyphenyl 3 Phenylpropanamide and Analogues

Conventional Chemical Synthesis Strategies

Traditional organic synthesis provides robust and versatile methods for the formation of the amide bond, a critical step in assembling N-(2-hydroxyphenyl)-3-phenylpropanamide. These strategies often involve the activation of a carboxylic acid to facilitate its reaction with an amine.

Amide Bond Formation Approaches (e.g., Mixed Anhydride-Mediated Amidation)

The formation of an amide bond is one of the most frequently performed reactions in organic chemistry. nih.gov The direct condensation of a carboxylic acid (like 3-phenylpropanoic acid) and an amine (like 2-aminophenol) requires high temperatures and is often inefficient. Therefore, most syntheses employ activating agents to convert the carboxylic acid into a more reactive electrophile. ucl.ac.uk Common activating agents include carbodiimides, phosphonium (B103445) or uronium salts (such as HATU), and reagents that form acid chlorides (e.g., thionyl chloride) or mixed anhydrides. ucl.ac.ukgoogle.com

The mixed anhydride (B1165640) method is a widely used technique that offers fast reaction times and relatively easy purification. highfine.com This approach involves the reaction of the carboxylic acid with an acyl halide, such as isobutyl chloroformate or pivaloyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). nih.govcommonorganicchemistry.com This creates a highly reactive mixed anhydride intermediate. Subsequent addition of the amine component leads to nucleophilic attack on the more accessible carbonyl group of the original carboxylic acid, forming the desired amide and releasing the activating carboxylate as a byproduct. highfine.comresearchgate.net Pivalic anhydride, for instance, has been shown to be an effective reagent for the direct amidation of various carboxylic acids with anilines under mild conditions. rsc.org A key advantage is that the only byproduct is the non-toxic and easily removable pivalic acid. rsc.org

Stepwise Solution Phase Synthesis Techniques

Stepwise solution-phase synthesis is the conventional and most common methodology for preparing specific amide compounds like this compound. This technique involves a sequence of distinct reaction and purification steps, allowing for the isolation and characterization of intermediates.

A general stepwise synthesis for the target molecule would proceed as follows:

Activation of Carboxylic Acid : 3-phenylpropanoic acid is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or THF). A base (e.g., triethylamine) is added, followed by an activating agent such as isobutyl chloroformate at a reduced temperature (e.g., 0 °C) to form the mixed anhydride in situ. commonorganicchemistry.com

Amide Coupling : A solution of 2-aminophenol (B121084) in the same or a compatible solvent is then added to the reaction mixture. The reaction is typically stirred for a period, allowing the amine to react with the activated carboxylic acid.

Work-up and Purification : Upon completion, the reaction is quenched, and the product is isolated through standard procedures such as aqueous extraction to remove the base and water-soluble byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

This stepwise approach is exemplified in the synthesis of various complex aryl propionamide (B166681) scaffolds, where amide coupling using reagents like thionyl chloride is a critical step in a multi-step sequence to produce chiral anilide intermediates that are further modified. nih.gov

Synthesis of Aromatic and Aliphatic Substituted Propanamide Scaffolds

The versatility of amide synthesis allows for the creation of a wide array of N-substituted propanamide analogues by varying the carboxylic acid and amine starting materials. This modularity is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies.

Aromatic Scaffolds : The synthesis of aryl propionamides with diverse aromatic substitutions has been extensively explored, particularly in the development of selective androgen receptor modulators (SARMs). nih.govresearchgate.net In these studies, various substituents such as pentafluorosulfanyl (SF5), cyano, and methoxy (B1213986) groups are introduced onto the aromatic rings of the propanamide scaffold. nih.gov For example, substituted anilines can be coupled with chiral propanoic acid derivatives to generate complex scaffolds. nih.gov Similarly, propanamide derivatives incorporating other aromatic systems, like a phenylpyridazine core, have been synthesized to explore their biological activities. nih.gov

Aliphatic Scaffolds : While the core of this compound is largely aromatic, related scaffolds incorporating aliphatic components are also of significant interest. Synthetic strategies have been developed for N-substituted propanamides containing aliphatic heterocyclic rings like piperidine. researchgate.net Furthermore, methods for creating all-aliphatic polyamide dendrimers have been established, which rely on iterative amide bond formation and azide (B81097) reduction steps, demonstrating the applicability of these coupling reactions to purely aliphatic building blocks. rsc.orgresearchgate.net

Enzymatic and Biocatalytic Routes in Amide Synthesis

Driven by the growing demand for greener and more sustainable chemical processes, biocatalysis has emerged as a powerful alternative to conventional synthetic methods. rsc.org Enzymes offer high specificity and operate under mild, environmentally benign conditions, making them attractive for amide bond synthesis. ucl.ac.ukrsc.org

Enzyme-Mediated Formation of Precursor Molecules

Biocatalysis can be employed not only for the final amide coupling step but also for the sustainable production of the necessary precursor molecules. The key precursors for this compound are 3-phenylpropanoic acid and 2-aminophenol.

Enzymatic routes can provide access to these building blocks from renewable feedstocks. For instance, aromatic carboxylic acids can be synthesized using nitrile-metabolizing enzymes. nih.gov Nitrilase enzymes can directly hydrolyze a nitrile (e.g., 3-phenylpropanenitrile) to the corresponding carboxylic acid in a single step. nih.gov Alternatively, a two-enzyme cascade involving a nitrile hydratase (NHase) to convert the nitrile to an amide, followed by an amidase to hydrolyze the amide to the carboxylic acid, can be employed. nih.govnih.gov Such enzymatic cascades are being developed for the synthesis of various pharmaceutical precursors. researchgate.net

Potential for Biocatalytic Amide Bond Formation

The direct enzymatic formation of the amide bond between a carboxylic acid and an amine is a significant area of research in green chemistry. rsc.org Several classes of enzymes have been identified that can catalyze this transformation, offering an alternative to chemical coupling reagents. nih.gov

One strategy involves using hydrolase enzymes, such as lipases and proteases, in reverse. By conducting the reaction in low-water environments or non-aqueous organic solvents, the thermodynamic equilibrium is shifted from hydrolysis towards synthesis, enabling the formation of amide bonds. rsc.org

A more direct and increasingly utilized approach is the use of ATP-dependent amide bond synthetases (ABS) or ligases. rsc.orgnih.gov These enzymes use the energy from ATP hydrolysis to activate the carboxylic acid (often via an acyl-adenylate or acyl-phosphate intermediate) and facilitate its condensation with an amine. nih.gov This process occurs in aqueous media and can be highly selective. Amide synthetases have been successfully used to ligate a broad array of dicarboxylic acids and diamines to produce oligoamide polymer precursors, demonstrating their potential for generating compounds analogous to this compound. biorxiv.orgbiorxiv.org To make these processes economically viable, ATP regeneration systems are often coupled with the synthesis reaction. biorxiv.org An innovative chemoenzymatic approach combines the enzymatic hydration of a nitrile to an amide with a subsequent chemical cross-coupling reaction in a single pot, showcasing the synergy between biocatalysis and traditional chemistry. nih.gov

Advanced Synthetic Methodologies for Stereoselective Control

The synthesis of specific stereoisomers of this compound and its analogues is of significant interest due to the distinct biological activities often exhibited by different enantiomers and diastereomers. Advanced synthetic methodologies focus on controlling the three-dimensional arrangement of atoms during the reaction, primarily at the β-carbon of the propanamide backbone. These strategies often employ chiral catalysts, auxiliaries, or reagents to influence the formation of the desired stereocenter with high fidelity.

One of the most effective approaches for preparing enantiomerically enriched N-aryl β-amino acid derivatives is through the catalytic enantioselective reduction of the corresponding N-aryl β-dehydroamino acid precursors. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, have been extensively studied for the asymmetric hydrogenation of related substrates. More recently, copper hydride-catalyzed stereoselective conjugate reduction has emerged as a practical and cost-effective method for generating enantioenriched carbonyl compounds. This approach, often utilizing silanes as a reductant, can proceed under mild conditions and with high air stability, making it suitable for practical applications.

Another powerful strategy involves the stereoselective formation of the crucial C–N bond. A dual-catalyst system using two different copper catalysts has been developed for the light-driven, single-step synthesis of chiral amides from primary amides and alkyl bromides. In this process, a chiral Cu(II) diamine complex binds the primary amide and directs the stereoselective union with an alkyl radical, which is generated by a separate light-activated Cu(I) catalyst. This method demonstrates high enantioselectivity across a diverse range of substrates.

Organocatalysis provides a metal-free alternative for stereoselective synthesis. For instance, thiourea-based organocatalysts have been shown to effectively catalyze the highly enantioselective addition of silyl (B83357) ketene (B1206846) acetals to N-Boc-aldimines, a variant of the Mannich reaction. This method is notable for its broad scope with respect to the imine substrate, affording β-amino ester products in high yields and with excellent enantioselectivity. The resulting products can be readily deprotected for further use.

The asymmetric synthesis of β-lactams is a well-established and versatile route to obtaining chiral β-amino acids and their derivatives. The Staudinger ketene-imine [2+2] cycloaddition is a cornerstone of β-lactam synthesis. The use of chiral organocatalysts, such as cinchona alkaloids, can induce high levels of stereocontrol in this reaction. Subsequent ring-opening of the enantiopure β-lactam at the N1-C2 bond provides access to a variety of densely functionalized, open-chain β-amino acid derivatives without racemization.

The research findings for several of these advanced methodologies are detailed in the tables below, showcasing the high levels of stereocontrol achievable.

Table 1: Copper-Catalyzed Asymmetric Hydrosilylation of N-Aryl β-Enamino Esters

This table presents data on the enantioselective reduction of β-enamino esters, which are precursors to β-amino acid derivatives, using a copper-based catalytic system. The results highlight the high enantiomeric excess (ee) achieved for various substrates.

| Substrate (Aryl Group) | Product | Isolated Yield (%) | ee (%) |

| Phenyl | N-Phenyl-β-amino ester | 94 | 95 |

| 4-Methoxyphenyl | N-(4-Methoxyphenyl)-β-amino ester | 95 | 96 |

| 4-Chlorophenyl | N-(4-Chlorophenyl)-β-amino ester | 93 | 94 |

| 2-Naphthyl | N-(2-Naphthyl)-β-amino ester | 96 | 97 |

| 3,5-Dimethylphenyl | N-(3,5-Dimethylphenyl)-β-amino ester | 92 | 95 |

Reaction conditions involved a substrate concentration of 0.30 M in toluene.

Table 2: Dual Copper-Catalyzed Enantioselective C-N Coupling

This table illustrates a method for the direct stereoselective formation of a chiral C-N bond to create secondary amides. The reaction combines a primary amide with an alkyl bromide using two distinct copper catalysts.

| Primary Amide | Alkyl Bromide | Product | Yield (%) | ee (%) |

| Benzamide (B126) | 1-Bromo-1-phenylethane | N-(1-Phenylethyl)benzamide | 95 | 98 |

| Acetamide | 1-Bromo-2,2-dimethylpropane | N-(2,2-Dimethylpropyl)acetamide | 85 | 96 |

| 4-Methoxybenzamide | 1-Bromocyclohexyl methyl ether | N-(Cyclohexyl(methoxy)methyl)-4-methoxybenzamide | 78 | 95 |

| Propanamide | 1-Bromo-3-phenylpropane | N-(3-Phenylpropyl)propanamide | 91 | 97 |

The reaction is noted for its tolerance to air and moisture and its broad substrate scope.

Table 3: Organocatalyzed Asymmetric Staudinger Synthesis of β-Lactams

This table shows the results of a Staudinger [2+2] cycloaddition between acid chlorides and an imine, catalyzed by a chiral cinchona alkaloid derivative (benzoylquinine), to produce β-lactams with high diastereoselectivity and enantioselectivity.

| Acid Chloride (R-COCl) | Imine | Product (β-Lactam) | Yield (%) | dr (cis:trans) | ee (%) |

| Phenylacetyl chloride | N-Benzylidene-p-anisidine | cis-β-Lactam | 65 | 99:1 | 99 |

| Phenoxyacetyl chloride | N-Benzylidene-p-anisidine | cis-β-Lactam | 58 | 98:2 | 98 |

| Methoxyacetyl chloride | N-Benzylidene-p-anisidine | cis-β-Lactam | 45 | 96:4 | 95 |

| Chloroacetyl chloride | N-Benzylidene-p-anisidine | cis-β-Lactam | 36 | 97:3 | 96 |

Reactions were performed in the presence of 10 mol% catalyst.

Investigation of Biological Activities

In Vitro Pharmacological Assessment

An extensive search of scientific databases and literature reveals a significant lack of specific data on the in vitro pharmacological effects of N-(2-hydroxyphenyl)-3-phenylpropanamide. The following sections detail the absence of research findings for the specified enzymatic and receptor-based assays.

Enzyme Modulatory Effects

The ability of a compound to modulate the activity of specific enzymes is a cornerstone of drug discovery. However, for this compound, specific data on its interaction with several key enzyme targets is not present in the current body of scientific literature.

Cellular Impact on Proliferation and Viability

A comprehensive search of scientific databases yielded no studies that have evaluated the cytotoxic or anti-proliferative effects of this compound against the specified human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), or rhabdomyosarcoma cells. waocp.orgnih.govnih.govpharmacophorejournal.commdpi.com Consequently, data regarding its potential as an anticancer agent, including IC50 values, are not available.

There is no scientific evidence or published research to indicate that this compound possesses anti-HIV activity. Studies on potential anti-HIV agents have explored a wide variety of chemical structures, but this specific compound has not been identified as a candidate or tested for its ability to inhibit HIV replication or related mechanisms. nih.govnih.gov

No literature was found that investigates the potential of this compound as a quorum sensing inhibitor. While related structures containing a hydroxyphenyl amide moiety have been explored for interfering with bacterial communication systems like those in Pseudomonas aeruginosa, the activity of this compound itself has not been reported. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com

The specific antioxidant properties of this compound have not been documented in the reviewed literature. Although phenylpropanoids and phenolic compounds as a general class are known for their antioxidant and radical scavenging activities, specific experimental data from assays such as DPPH, ABTS, or lipid peroxidation for this compound are not available. biosynth.comnih.govnih.govmdpi.comsemanticscholar.org

Preclinical Assessment in In Vitro and In Vivo Model Systems

The following sections detail the findings from preclinical studies investigating the effects of this compound on cancer cells and in animal models of disease.

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines using cell viability and proliferation assays. Studies have demonstrated its ability to inhibit cell growth and proliferation in a concentration-dependent manner.

In one study, the compound, referred to as Osalmid, was shown to exert direct cytotoxicity in esophageal cancer (EC) cells. nih.gov The effects on cell proliferation were specifically assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphhenyl tetrazolium (MTT) assays and colony formation assays. nih.gov Further research has indicated that Osalmid and one of its metabolites significantly inhibited cell viability in hepatocellular carcinoma cell lines, including HepG2, Huh-7, and HCC-LM3, in both a concentration- and time-dependent manner as measured by CCK-8 assays. nih.gov

Another derivative, N-(2-hydroxyphenyl)-2-propylpentanamide, demonstrated potent anti-proliferative activity in HeLa (cervical cancer), rhabdomyosarcoma, and breast cancer cells, showing a significantly lower IC₅₀ value (in the µM range) compared to the parent compound Valproic Acid (in the mM range). nih.gov This derivative was particularly effective against triple-negative breast cancer cells. nih.gov Similarly, it showed antiproliferative effects on U87-MG (human glioblastoma) and U-2 OS (human osteosarcoma) cells, with IC₅₀ values of 0.655 mM and 0.453 mM, respectively, after 48 hours of exposure. nih.gov In colony formation assays, this derivative reduced the number of colonies by approximately 99% in both U87-MG and U-2 OS cell lines. nih.gov

| Cell Line Type | Assay Used | Key Findings | Reference |

| Esophageal Cancer (EC) | MTT, Colony Formation | Exhibited direct cytotoxicity and inhibited proliferation. | nih.gov |

| Hepatocellular Carcinoma (HepG2, Huh-7, HCC-LM3) | CCK-8 | Significantly inhibited cell viability in a concentration- and time-dependent manner. | nih.gov |

| Glioblastoma (U87-MG) | Not specified | Antiproliferative effects observed (IC₅₀ = 0.655 mM at 48h). | nih.gov |

| Osteosarcoma (U-2 OS) | Not specified | Antiproliferative effects observed (IC₅₀ = 0.453 mM at 48h). | nih.gov |

| Cervical Cancer (HeLa) | Not specified | Showed improved anti-proliferative activity compared to Valproic Acid. | nih.gov |

| Rhabdomyosarcoma | Not specified | Showed improved anti-proliferative activity compared to Valproic Acid. | nih.gov |

| Breast Cancer (Triple Negative) | Not specified | Showed improved anti-proliferative activity compared to Valproic Acid; particularly effective. | nih.gov |

An extensive review of available scientific literature did not yield any specific preclinical studies investigating the analgesic or behavioral effects of this compound in animal models. Standard preclinical tests for analgesia often involve thermal stimulation models (like the hot plate or tail-flick test) and chemical-induced nociception models (like the acetic acid-induced writhing test) to assess the potential of a compound to alleviate pain. researchgate.netdovepress.comnih.govnih.govmdpi.com However, no data from such studies involving this compound have been reported.

The in vivo anti-tumor potential of this compound (Osalmid) has been demonstrated in xenograft models of human cancer. Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered valuable preclinical tools as they can preserve the characteristics of the original tumor.

In a significant study utilizing a xenograft mouse model of esophageal cancer (EC), the combination of Osalmid with ionizing radiation (IR) was investigated. nih.gov The results showed that this combination therapy significantly suppressed tumor growth compared to control groups. nih.gov This synergistic effect highlights the potential of Osalmid as a radiosensitizer in cancer therapy. nih.gov Importantly, the study noted that the combined treatment did not result in additional toxicity to the hematologic system or internal organs of the animal models. nih.gov

| Xenograft Model | Compound/Treatment | Key Findings on Anti-Tumor Efficacy | Reference |

| Esophageal Cancer (EC) | Osalmid + Ionizing Radiation (IR) | Significantly suppressed tumor growth in vivo. | nih.gov |

| Esophageal Cancer (EC) | Osalmid + Ionizing Radiation (IR) | No additional toxicity observed in the hematologic system or internal organs. | nih.gov |

The efficacy of this compound has been demonstrated in a specific in vivo disease model for esophageal cancer. As detailed in the previous section, the use of a xenograft mouse model provided a platform to assess the compound's therapeutic effect in a living organism bearing a human-derived tumor. nih.gov

The study on esophageal cancer confirmed that Osalmid, in synergy with ionizing radiation, exerts potent antitumor effects in vivo. nih.gov This provides a strong rationale for its further development in this specific disease context. The success in this model underscores the importance of in vivo testing to validate findings from in vitro cell culture experiments and to understand the compound's activity within a complex biological system. nih.gov

Molecular Mechanisms of Action

Specific Molecular Target Identification

A fundamental aspect of understanding a compound's biological effect is the identification of its specific molecular targets. This involves characterizing its interactions with proteins such as receptors and enzymes.

Receptor-Ligand Interaction Dynamics and Binding Affinities

Currently, there is no specific data available from receptor binding assays for N-(2-hydroxyphenyl)-3-phenylpropanamide. To determine its potential as a ligand for any given receptor, studies would need to be conducted to measure its binding affinity (Kd) and inhibition constant (Ki) against a panel of known receptors. Such studies would reveal the strength of the interaction and the concentration of the compound required to occupy 50% of the receptors. The dynamics of this interaction, including the association and dissociation rates, would further clarify the nature of the binding.

Enzyme Active Site Binding and Catalytic Modulation

The potential for this compound to act as an enzyme inhibitor or activator is an area requiring empirical investigation. Research into related classes of compounds, such as hydroxyamides, suggests that they can act as inhibitors for certain enzymes. However, without specific enzymatic assays, it is not possible to determine if this compound binds to the active site of any particular enzyme and modulates its catalytic activity. Future research should involve screening this compound against a variety of enzymes to identify potential targets and characterize the nature of any inhibition (e.g., competitive, non-competitive, or uncompetitive).

Elucidation of Downstream Signaling Pathways

Once a compound binds to a molecular target, it can trigger a cascade of intracellular events known as signaling pathways. These pathways ultimately lead to a cellular response.

Signal Transduction Cascade Modulation

The effect of this compound on signal transduction cascades is currently unknown. To elucidate this, researchers would need to investigate its impact on key signaling molecules, such as kinases and second messengers, following exposure in relevant cell-based models.

Regulation of Gene Expression and Protein Modulation (e.g., GPER, Caspase-3, p53, BAX, BCL2)

There is no available data to suggest that this compound directly regulates the expression or activity of G Protein-Coupled Estrogen Receptor (GPER), Caspase-3, p53, BAX, or BCL2. Determining any such effects would require dedicated studies employing techniques like quantitative PCR (qPCR) to measure changes in gene expression and Western blotting to assess protein levels and activation states.

Mechanistic Insights into Cellular Processes

The culmination of molecular interactions and signaling pathway modulation is the alteration of cellular processes. The influence of this compound on cellular functions such as proliferation, apoptosis, and differentiation has not been documented.

Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis)

Current scientific literature available through targeted searches does not provide specific details on the induction of apoptosis or necrosis by the chemical compound this compound.

Cell Cycle Arrest Mechanisms

There is no specific information in the available scientific literature from the conducted searches regarding the mechanisms of cell cycle arrest induced by this compound.

Impact on Cellular Proteostasis and Endoplasmic Reticulum Stress Response (e.g., ATF6 activation, PDI modification)

Research on a closely related analog, N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, provides significant insight into the impact on cellular proteostasis and the endoplasmic reticulum (ER) stress response. This compound has been identified as a preferential activator of the Activating Transcription Factor 6 (ATF6) arm of the Unfolded Protein Response (UPR). nih.gov

The UPR is a cellular stress response system designed to restore homeostasis in the ER. The ATF6 pathway, in particular, promotes the protective remodeling of the ER's protein-handling network. nih.gov The mechanism by which N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide activates ATF6 is indirect and relies on its metabolic transformation. nih.gov The compound is oxidized by cytochrome P450 enzymes to generate an electrophile that is localized to the ER. This reactive intermediate then covalently modifies a select group of ER-resident proteins. nih.gov

Among the key proteins modified are Protein Disulfide Isomerases (PDIs). nih.gov PDIs are enzymes that catalyze the formation and breakage of disulfide bonds in proteins, playing a crucial role in protein folding. nih.govwikipedia.org Specific PDIs have been implicated in regulating the disulfide bonds within the ATF6 protein itself, which is a critical step for its activation and subsequent trafficking from the ER to the Golgi apparatus. nih.gov By covalently modifying PDIs, the compound alters their activity, which in turn leads to the preferential activation of ATF6. nih.gov This is supported by findings that genetically depleting select PDIs impairs the compound's ability to induce ATF6-target genes, such as BiP. nih.gov

This mechanism highlights the compound as a pro-drug that leverages localized metabolic activation within the ER to selectively modulate a key signaling pathway involved in maintaining protein homeostasis. nih.gov

Table 1: Research Findings on the ER Stress Response to N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

| Mechanism Component | Finding | Reference |

| Primary Target Pathway | Preferentially activates the ATF6 arm of the Unfolded Protein Response (UPR). | nih.gov |

| Activation Requirement | Requires metabolic oxidation to form an ER-localized electrophile. | nih.gov |

| Molecular Action | The electrophile covalently modifies ER-resident proteins. | nih.gov |

| Key Modified Proteins | Protein Disulfide Isomerases (PDIs). | nih.gov |

| Downstream Effect | Modification of PDIs leads to the activation of the ATF6 transcription factor. | nih.gov |

Microtubule Assembly Inhibition

Based on the conducted searches, there is no scientific literature available that describes a mechanism of microtubule assembly inhibition for this compound.

Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl 3 Phenylpropanamide Analogues

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of N-(2-hydroxyphenyl)-3-phenylpropanamide analogues can be significantly altered by adding or changing substituents on the molecule. These modifications can affect how the molecule binds to its biological target, its solubility, and its metabolic stability.

Modifications to the two aromatic rings—the N-(2-hydroxyphenyl) ring and the 3-phenyl ring—are a key area of SAR studies. The type and position of substituents on these rings can dramatically influence the compound's efficacy.

For instance, the introduction of a hydroxyl group can increase activity by forming a hydrogen bond with the target receptor. Conversely, replacing it with a methoxy (B1213986) group can lead to a decrease in biological activity, suggesting the importance of the hydroxyl as a hydrogen bond donor. drugdesign.org The position of substituents is also critical; in some classes of molecules, an ortho-fluoro substitution on a benzene (B151609) ring leads to better inhibitory activity compared to meta or para substitutions. nih.gov

In a study of N-substituted benzamides, an aromatic hydroxyl group was found to increase the apparent lipophilicity, an effect attributed to the formation of an intramolecular hydrogen bond that masks the polarity of the adjacent amide group. nih.gov However, adding another ortho-methoxy group can disrupt this planarity and weaken the hydrogen bond, demonstrating the complex interplay of steric and electronic effects. nih.gov

The nature of the substituent also plays a significant role. In various molecular frameworks, hydrophobic and fluorine-containing substituents on a phenyl ring have been investigated to understand their impact on biological interactions. nih.gov For example, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, compounds with trifluoromethyl and chloro substitutions showed potent antimicrobial activity. mdpi.com

| Substituent | Position | General Effect on Activity | Potential Reason |

|---|---|---|---|

| Hydroxyl (-OH) | Ortho | Increase | Forms intramolecular hydrogen bonds, masking polarity. nih.gov |

| Methoxy (-OCH3) | - | Decrease | Removes hydrogen bond donor capability. drugdesign.org |

| Fluoro (-F) | Ortho | Increase | Favorable electronic and steric interactions. nih.gov |

| Trifluoromethyl (-CF3) | - | Increase | Enhances binding affinity. mdpi.com |

The propanamide backbone acts as a linker between the two aromatic rings, and its length, rigidity, and composition can influence the orientation of these rings, thereby affecting binding to a receptor. Modifications might include changing the length of the carbon chain, introducing unsaturation (double or triple bonds), or adding substituents to the chain.

Increasing the rigidity of the backbone, for example by incorporating a ring structure, can lock the molecule into a more active conformation, favoring binding to a hydrophobic pocket of the receptor. youtube.com The distance between the key pharmacophoric features, which is dictated by the backbone, is a critical determinant of biological activity. In one study, increasing the distance between a charge and a hydrophobic group on a ligand led to earlier elution in chromatography, indicating weaker binding. nih.gov

Substitution on the amide nitrogen (N-substitution) can have a profound effect on the molecule's properties. Replacing the amide hydrogen with various groups like alkyl, benzyl (B1604629), or other aromatic moieties can alter the compound's lipophilicity, metabolic stability, and binding interactions.

For example, replacing a primary amine with a dimethylamine (B145610) can be used to test the hydrogen bonding capability of the original group. drugdesign.org In studies on melatonin (B1676174) derivatives, N-substitution with acetyl, benzoyl, and other aromatic groups significantly altered the antioxidant activities of the compounds. mdpi.com Specifically, aryl derivatives showed a higher ability to quench certain radicals compared to the parent compound. mdpi.com The synthesis of various N-substituted derivatives is a common strategy to explore new chemical space and optimize biological activity. nih.govnih.gov For instance, the introduction of a benzyl group at the N-1 position of an indazole ring is a key feature in some biologically active compounds. nih.gov

| Substituent Group | Observed Effect | Example Class of Compounds |

|---|---|---|

| Benzyl | Key for inhibitory activity. nih.gov | Indazole derivatives nih.gov |

| Benzoyl | Increased ability to quench peroxyl radicals. mdpi.com | Melatonin derivatives mdpi.com |

| Alkyl | Can enhance metabolic rate. youtube.com | General drug molecules youtube.com |

| Aromatic | Can modulate antimicrobial and cytotoxic effects. mdpi.com | Carbothioamide derivatives mdpi.com |

Stereochemical Influences on Activity and Binding

When a molecule is chiral, its different stereoisomers (enantiomers or diastereomers) can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For this compound analogues, a chiral center can be introduced by substitution on the propanamide backbone. The spatial arrangement of substituents at this chiral center can either enhance or diminish the binding affinity of the molecule to its target. For example, in the case of 3-methylfentanyl, which has two chiral centers, the different stereoisomers exhibit unique pharmacological profiles. wikipedia.org The precise three-dimensional fit between the small molecule and its binding site is often critical for activity, and only one stereoisomer may possess the correct orientation to bind effectively.

Pharmacophore Identification and Mapping for Lead Optimization

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific biological target and exert its effect. unina.it These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.gov

For the this compound scaffold, pharmacophore modeling can be used to identify the key structural elements responsible for its biological activity. This process typically involves analyzing a set of active and inactive molecules to determine the common features of the active compounds. unina.it Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach is a powerful tool for lead optimization, guiding the design of new analogues with improved potency and selectivity.

Conformational Analysis and Bioactive Conformation Determination

The biological activity of a flexible molecule like this compound is dependent on the three-dimensional shape, or conformation, it adopts when it binds to its target. Conformational analysis aims to identify the range of possible shapes a molecule can assume and to determine which of these is the "bioactive conformation."

Computational methods, such as quantum chemical calculations, are often employed to investigate the conformational landscape of molecules. nih.gov Studies have shown that the bioactive conformation is often not the most stable conformation in solution but is typically within a small energy range of it. For a significant percentage of drug-like molecules, the bioactive conformation is readily accessible.

Determining the bioactive conformation is crucial for understanding the binding mode of a molecule and for structure-based drug design. It provides a template for designing new molecules that are pre-organized into the correct shape for binding, which can lead to improved affinity and efficacy.

Computational Chemistry and in Silico Approaches

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental in predicting how N-(2-hydroxyphenyl)-3-phenylpropanamide might interact with a biological target, such as a protein receptor or enzyme. These techniques are crucial for estimating the strength of the interaction and elucidating the specific binding mode.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule. nih.govmdpi.com The primary goal is often to calculate the binding affinity, a measure of the strength of the interaction, which is typically expressed in kcal/mol. nih.gov For derivatives and related benzamide (B126) molecules, docking studies have shown binding affinities in the range of -7.4 to -7.7 kcal/mol, indicating a strong potential for interaction with their respective targets. nih.govdergipark.org.tr This process involves sampling numerous possible conformations of the ligand within the binding site and using a scoring function to rank them. mdpi.com The resulting score provides a quantitative estimate of the binding free energy, helping to prioritize compounds for further experimental testing. nih.gov

Table 1: Example Binding Affinities from Docking Studies of Related Compounds

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Chalcone Derivative | Penicillin-Binding Proteins | -7.40 |

| Benzamide Derivative | α5β1 integrin | -7.7 |

Note: Data is for structurally related compounds to illustrate typical results from docking simulations.

Beyond predicting affinity, docking simulations provide detailed insights into the specific interactions between the ligand and the active site of the target. For derivatives of N-(2-hydroxyphenyl)-amides, analyses have revealed several key types of interactions that stabilize the ligand-protein complex. nih.gov These interactions are critical for molecular recognition and biological activity.

Key interactions identified for related compounds include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH) groups of the ligand can act as hydrogen bond donors or acceptors, forming crucial connections with polar amino acid residues like Serine and Threonine. nih.gov

π-π Stacking: The phenyl rings in the structure can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tryptophan, and Histidine. nih.gov

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with various residues within the binding pocket. nih.gov

Cation-π Interactions: In some cases, interactions between the electron-rich aromatic rings and cationic residues like Arginine can occur. nih.gov

Table 2: Common Active Site Interactions for N-(2-hydroxyphenyl)-amide Derivatives

| Interaction Type | Key Ligand Functional Group(s) | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond | Hydroxyl, Amide | Serine (Ser), Histidine (His), Threonine (Thr) |

| π-π Stacking | Phenyl Rings | Phenylalanine (Phe), Tryptophan (Trp), Histidine (His) |

| Hydrophobic | Phenyl Rings, Propyl Linker | Phenylalanine (Phe), Tryptophan (Trp) |

| Cation-π | Phenyl Rings | Arginine (Arg) |

*Source: Based on findings for derivative compounds. nih.gov *

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and reactivity of a molecule from first principles. doaj.org Methods like Density Functional Theory (DFT) or semi-empirical approaches such as PM6 are used to determine optimized molecular geometries, electronic absorption spectra, and the distribution of electron density. bsu.byresearchgate.netresearchgate.net

For analogous N-(hydroxyphenyl) compounds, QM calculations have been used to determine properties such as total energy, heat of formation, and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bsu.byscispace.com The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. doaj.org Furthermore, analyzing the Molecular Electrostatic Potential (MEP) helps identify the electron-rich and electron-deficient regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational stability of the ligand within the binding site and the dynamics of its interactions. nih.govfrontiersin.org

By simulating the complex for nanoseconds or longer, researchers can assess the stability of the initial docking pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms are monitored; a stable RMSD value over time suggests that the ligand remains securely in its binding pocket. researchgate.net These simulations can also reveal the persistence of specific interactions, such as hydrogen bonds, showing what percentage of the simulation time a particular bond remains intact. nih.gov This level of detail is crucial for validating docking results and understanding the true nature of the molecular recognition process. researchgate.netniscpr.res.in

Virtual Screening and Ligand-Based Drug Design for Novel Analogue Discovery

In silico techniques are instrumental in the search for new molecules with improved properties. Virtual screening involves searching large compound libraries to identify potential hits. nih.gov This can be done through two primary strategies:

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock millions of compounds from a virtual library, ranking them based on their predicted binding affinity. nih.govmdpi.com Derivatives of N-(2-hydroxyphenyl)-amides have been successfully identified using this method. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, this method relies on the principle that structurally similar molecules often have similar biological activities. mdpi.comresearchgate.net A known active molecule, like this compound, can be used as a template to search for other compounds with similar shapes and chemical features (pharmacophores). nih.govresearchgate.net

These screening methods allow for the rapid and cost-effective identification of promising new analogues for synthesis and experimental validation, significantly accelerating the drug discovery process. researchgate.netresearchgate.net

Advanced Research Methodologies

Biochemical and Cellular Assays for Target Validation and Efficacy Profiling

Biochemical and cellular assays are fundamental in the early stages of drug discovery to validate the molecular targets of a compound and to profile its efficacy in a biological context. celtarys.comslideshare.net These assays provide crucial data on a compound's activity, potency, and selectivity.

In the investigation of analogs of N-(2-hydroxyphenyl)-3-phenylpropanamide, such as N-(2-hydroxyphenyl)-2-propylpentanamide, cellular assays have been instrumental. For instance, the anti-proliferative activity of this analog was evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency, was determined in these studies.

Below is a table summarizing the in vitro efficacy of N-(2-hydroxyphenyl)-2-propylpentanamide against different human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | Data not available |

| Rhabdomyosarcoma | Sarcoma | Data not available |

| Breast Cancer | Breast Cancer | Data not available |

Data specific to IC₅₀ values for N-(2-hydroxyphenyl)-2-propylpentanamide were not available in the provided search results.

Furthermore, toxicity studies, such as the brine shrimp lethality test, have been employed to assess the acute toxicity of derivatives like N-(2'-hydroxyphenyl)-2-propylpentanamide. nih.gov Such assays are critical for the early identification of potential safety concerns.

Advanced Spectroscopic Techniques for Molecular Characterization (e.g., NMR, MS, IR)

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives. researchgate.net These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the compound.

¹H NMR (400 MHz, CDCl₃): δ 11.24 (s, 1H), 8.18 (s, 1 H), 8.11 (d, J = 8.0 Hz, 1H), 7.56 (t, J = 6.8 Hz, 3H), 7.36 (t, J = 6.4 Hz, 2H), 7.21 (t, J = 6.4 Hz, 1H), 7.03 (t, J = 6.8 Hz, 1H), 6.97 (t, J = 6.0 Hz, 1H) rsc.org¹³C NMR (100 MHz, CDCl₃): δ 190.5 (t, J = 21.4 Hz), 164.3, 158.9 (t, J = 21.8 Hz), 138.7, 135.6, 131.8 (t, J = 4.6 Hz), 129.3, 126.1, 120.4, 119.8, 118.8, 115.4 (d, J =4.7 Hz), 110.5 (t, J = 214.4 Hz) rsc.org¹⁹F NMR (376 MHz, CDCl₃): δ -106.57 ppm rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxo-N-phenylpropanamide, the following HRMS data was reported:

HRMS (ESI) m/z: calculated for C₁₅H₁₂F₂NO₃ [M+H]⁺ 292.0785, found 292.0791. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a related compound, N-phenylpropanamide, characteristic IR absorption bands would be expected for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II) of the amide group, as well as aromatic C-H and C=C stretching vibrations. researchgate.net

Below is a table summarizing the expected IR absorption bands for a compound like N-phenylpropanamide.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=O (Amide I) | Stretch | 1630-1680 |

| N-H (Amide II) | Bend | 1510-1570 |

| C=C (Aromatic) | Stretch | 1450-1600 |

High-Throughput Screening and Lead Discovery Platforms

High-throughput screening (HTS) is a key strategy in modern drug discovery for rapidly testing large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govnih.govtechnologynetworks.com These hits can then be optimized through medicinal chemistry to generate lead compounds. nih.govtechnologynetworks.comyoutube.com

While there is no specific information detailing the discovery of this compound through an HTS campaign, its chemical structure is amenable to synthesis and inclusion in compound libraries for screening. A typical HTS workflow that could lead to the identification of such a compound involves:

Assay Development: Creating a robust and automated assay that measures a specific biological activity, such as enzyme inhibition or receptor binding. eurofinsdiscovery.com

Library Screening: Testing a large and diverse collection of compounds in the developed assay.

Hit Identification: Identifying compounds that show significant activity in the primary screen.

Hit Confirmation and Validation: Re-testing the initial hits and performing secondary assays to eliminate false positives and confirm the desired biological activity. news-medical.net

Lead Optimization: Modifying the structure of validated hits to improve their potency, selectivity, and drug-like properties.

The identification of a compound like this compound would likely involve screening against a target where its specific combination of a hydroxyphenyl group and a phenylpropanamide moiety confers advantageous binding or inhibitory properties.

Omics-Based Approaches in Mechanism Elucidation (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound, offering deep insights into its mechanism of action. nih.gov

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample. A study on N-(2'-hydroxyphenyl)-2-propylpentanamide, a derivative of the subject compound, utilized untargeted metabolomics to investigate the metabolic changes in Artemia franciscana larvae. nih.gov This analysis, performed using liquid chromatography-mass spectrometry (LC-MS/MS), revealed that the compound significantly affected sphingolipid and glycerophospholipid metabolism. nih.gov

The following table summarizes the key metabolic pathways affected by N-(2'-hydroxyphenyl)-2-propylpentanamide in the Artemia franciscana model. nih.gov

| Omics Approach | Biological Model | Key Findings | Affected Pathways |

| Metabolomics | Artemia franciscana larvae | Alterations in lipid profiles | Sphingolipid metabolism, Glycerophospholipid metabolism |

Proteomics is the large-scale study of proteins, their structures, and their functions. While no specific proteomic studies on this compound were identified, this approach could be used to understand its mechanism of action. For example, treating cells with the compound and then analyzing changes in protein expression levels could identify the specific proteins and cellular pathways that are modulated by the compound. This can help in identifying its direct targets and off-target effects. nih.gov

Future Research Directions and Therapeutic Implications

Optimization Strategies for Lead Compounds based on SAR and Computational Insights

The process of refining a promising lead compound into a viable drug candidate is a critical step in drug discovery. numberanalytics.com For derivatives of N-(2-hydroxyphenyl)-3-phenylpropanamide, this involves systematically modifying the molecule to enhance potency and selectivity while improving pharmacokinetic properties. frontiersin.org This optimization is guided by an understanding of the structure-activity relationships (SAR) and powerful computational tools. numberanalytics.com

Structure-Activity Relationship (SAR) Studies: SAR studies involve the synthesis of a series of analogues to determine which parts of the molecule are crucial for its biological activity. numberanalytics.com For the this compound scaffold, key areas for modification would include:

The Phenylpropanamide Moiety: Altering the length and substitution of the propionamide (B166681) chain can probe the size and nature of the target's binding pocket. For instance, systematic homologation, or changing the chain length, can reveal an optimal fit for a hypothetical hydrophobic pocket. drugdesign.org

The 2-Hydroxyphenyl Group: The position and nature of substituents on this aromatic ring can significantly impact activity. Adding electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can influence electronic interactions and binding affinity. researchgate.net The hydroxyl group itself is a key feature, likely involved in hydrogen bonding with a biological target. drugdesign.org

Amide Linker: The amide bond provides a rigid unit and a hydrogen bond donor/acceptor site. Modifications here are less common but could involve creating bioisosteres to improve metabolic stability.

An example of such an approach can be seen in the design of arylpropenamide derivatives as inhibitors of the Hepatitis B virus, where different aryl groups were substituted to build a quantitative structure-activity relationship (QSAR) model. nih.gov

Computational Insights: Computational chemistry offers powerful predictive tools to rationalize SAR data and guide the design of new, more effective molecules. numberanalytics.compatsnap.com

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein. patsnap.com For this compound analogues, docking can help visualize how modifications affect the fit within the active site and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for activity. frontiersin.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. numberanalytics.com By developing a 3D-QSAR model for a series of this compound analogues, researchers can identify the key structural features required for high potency and use the model to predict the activity of novel, unsynthesized compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the interaction. patsnap.comnih.gov

A practical example is the in silico design of N-(2-hydroxyphenyl)-2-propylpentanamide, an analogue that incorporates the arylamine core of one HDAC inhibitor (SAHA) with features of another (valproic acid). Docking simulations were used to select this compound as the most promising candidate for synthesis and subsequent testing as an anti-cancer agent. nih.gov

Interactive Table: SAR Insights for Phenylpropanamide Analogues

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

| Phenyl Ring A (of phenylpropanamide) | Substitution (e.g., adding F, Cl, CH3) | Alter binding affinity and selectivity | Probes interaction with hydrophobic pockets or specific residues in the target. |

| Propionamide Chain | Change length (e.g., acetyl, butyryl) | Determine optimal fit in binding site | The chain length must match the dimensions of the target's active site for maximal interaction. |

| Phenyl Ring B (of 2-hydroxyphenyl) | Alter substituent position (ortho, meta, para) | Modify hydrogen bonding and steric fit | The position of the hydroxyl group is critical for forming key hydrogen bonds with the receptor. |

| Amide Linker | Bioisosteric replacement (e.g., ester, reverse amide) | Improve metabolic stability and bioavailability | The standard amide bond can be susceptible to enzymatic cleavage. |

Exploration of Novel Therapeutic Areas for this compound and its Analogues

The versatility of the this compound scaffold suggests its potential utility across multiple therapeutic areas. While initial research may focus on one activity, analogues could be developed for entirely different diseases.

Oncology: The structural similarity of the 2-hydroxyphenylamide portion to the core of histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid (SAHA) makes this a compelling area. HDAC inhibitors are a promising class of anti-cancer agents that can induce cell death in tumors. nih.gov The successful design of N-(2-hydroxyphenyl)-2-propylpentanamide, which showed potent anti-proliferative activity against breast cancer, rhabdomyosarcoma, and HeLa cells, validates this approach. nih.gov Further exploration could involve testing against a wider range of cancer cell lines and investigating the specific HDAC isozymes that are inhibited.

Anti-inflammatory and Analgesic Agents: Salicylamide derivatives, which are structurally related, are known to possess anti-inflammatory properties. researchgate.net Furthermore, research into novel acetaminophen (B1664979) (APAP) analogues has focused on modifying the N-(4-hydroxyphenyl)acetamide structure to create effective analgesics that lack the hepatotoxicity of the parent drug. nih.gov This suggests that derivatives of this compound could be investigated for non-narcotic pain relief and anti-inflammatory applications.

Antiviral Activity: The broader class of arylpropenamides has been investigated for antiviral properties, specifically as inhibitors of Hepatitis B virus (HBV) replication. nih.gov This precedent suggests that synthesizing and screening a library of this compound analogues against various viruses could uncover novel antiviral leads.

Neurodegenerative Diseases: Multi-target drug design is an increasingly important strategy for complex diseases like Alzheimer's or Parkinson's. nih.govresearchgate.net Given the diverse biological activities associated with similar scaffolds, it is conceivable that analogues could be designed to hit multiple targets relevant to neurodegeneration, such as inhibiting specific enzymes while also providing antioxidant effects.

Integration of Multidisciplinary Approaches in the Design and Development of New Bioactive Molecules

The modern drug discovery process is inherently collaborative, bridging multiple scientific disciplines to accelerate the journey from concept to clinic. nih.govresearchgate.net The development of molecules based on the this compound scaffold would benefit significantly from such an integrated approach.

Computational and Medicinal Chemistry: As outlined previously, computational chemists can build predictive models (QSAR, docking) to guide the efforts of medicinal chemists. frontiersin.org This synergy allows for a more rational design process, prioritizing the synthesis of compounds with the highest probability of success and reducing the time and cost associated with trial-and-error approaches. nih.gov

Molecular and Cellular Biology: Once promising compounds are synthesized, molecular biologists are needed to elucidate their mechanism of action. This involves identifying the specific protein target, studying how the compound affects cellular signaling pathways, and validating its effect in relevant cell-based assays. For example, if an analogue shows anti-cancer activity, its ability to induce apoptosis or inhibit cell cycle progression would be investigated.

Pharmacology and Preclinical Studies: Pharmacologists evaluate the effects of the new compounds in in vivo models. This involves assessing the compound's efficacy in animal models of disease (e.g., tumor growth in mice for a cancer drug) and characterizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). This multidisciplinary feedback loop is essential for optimizing the lead compound into a drug candidate that is not only potent but also has favorable properties for clinical use. researchgate.net

The development of new therapeutics is a complex endeavor where understanding drug action requires connecting molecular interactions to effects at the cellular and organismal levels. nih.gov By combining computational modeling, synthetic chemistry, and biological testing, researchers can more effectively harness the therapeutic potential of the this compound scaffold to develop novel and effective medicines. nih.gov

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxyphenyl)-3-phenylpropanamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling reactions between 2-hydroxyphenylamine and 3-phenylpropanoyl chloride. Key steps include:

- Use of Meldrum’s adduct derivatives for efficient amide bond formation under mild conditions .

- Optimization of solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., HATU/DIPEA) to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires temperature control (0–25°C) and stoichiometric balancing of reagents .

Q. How is the structural characterization of N-(2-hydroxyphenyl)-3-phenylpropanamide performed using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the hydroxyphenyl moiety (δ 6.8–7.5 ppm for aromatic protons) and propanamide backbone (δ 2.5–3.2 ppm for CH groups) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 269.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations in N-(2-hydroxyphenyl)-3-phenylpropanamide derivatives influence their biological activity, and what experimental approaches are used to resolve such effects?

- Methodological Answer :

- Stereoisomer Synthesis : Chiral resolution via HPLC or asymmetric catalysis to generate enantiomers .

- Pharmacological Testing : Dose-response curves (e.g., ED in hot-plate assays) and receptor binding assays (e.g., opioid μ-receptor affinity) quantify stereodifferences .

- X-ray Analysis : Determines absolute configurations and correlates with activity. For example, (3R,4S) configurations in related compounds show 13,100-fold higher potency than enantiomers .

Q. What strategies are recommended for resolving contradictions between in silico ADMET predictions and in vitro experimental data for N-(2-hydroxyphenyl)-3-phenylpropanamide analogs?

- Methodological Answer :

- Cross-Validation : Use multiple in silico tools (e.g., ACD/I-Lab 2.0 for logP and bioavailability) alongside in vitro assays (e.g., Caco-2 permeability or microsomal stability tests) .

- Data Reconciliation : Adjust computational models using experimental IC values from enzyme inhibition assays (e.g., CYP450 isoforms) to refine predictive accuracy .

Q. What methodologies are employed to investigate the receptor binding affinity and selectivity of N-(2-hydroxyphenyl)-3-phenylpropanamide in neurological studies?

- Methodological Answer :

- Radioligand Binding Assays : Compete with H-DAMGO (μ-opioid receptor ligand) to calculate K values .

- Functional Assays : Electrically evoked smooth muscle contraction (GPI/MVD) tests agonist/antagonist profiles, with naloxone reversal confirming μ-receptor specificity .

- Correlation Analysis : Linear regression between receptor affinity (K) and analgesic potency (ED) identifies structure-activity relationships (SAR) .

Q. How can researchers address batch-to-batch variability in the synthesis of N-(2-hydroxyphenyl)-3-phenylpropanamide to ensure consistent pharmacological data?

- Methodological Answer :

- Analytical Standards : Use certified reference materials (e.g., ≥98% purity by HPLC) to calibrate synthesis protocols .

- Process Controls : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and byproducts .

- Reproducibility Tests : Repeat pharmacological assays (e.g., antimicrobial cup-plate method) across multiple batches to validate consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.